Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-
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Overview
Description
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- is a compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is also known by its IUPAC name, 6-acetyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and pharmacological activities .
Scientific Research Applications
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Future Directions
The future directions for this compound could involve further exploration of its potential uses and properties. As it is a pyrazolo[1,5-a]pyrimidine derivative, it may have potential biological and pharmacological applications, given that other pyrazolo[1,5-a]pyrimidines have shown a range of activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
Preparation Methods
The synthesis of Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- involves several steps. One common synthetic route includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions for a few hours to yield the desired product
Chemical Reactions Analysis
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity.
The uniqueness of Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(6Z)-6-(1-hydroxyethylidene)-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,13H,1-2H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUJMALBQAAKV-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C(C)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C1)N=C/C(=C(\C)/O)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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